

# A Head-to-Head Battle in Psoriasis Treatment: Deucravacitinib vs. Apremilast

Author: BenchChem Technical Support Team. Date: November 2025



An in-depth guide for researchers and drug development professionals on the comparative efficacy of Deucravacitinib and Apremilast in psoriasis models, supported by experimental data and detailed methodologies.

In the rapidly evolving landscape of oral therapies for moderate-to-severe plaque psoriasis, two prominent players have emerged: Deucravacitinib, a first-in-class, selective tyrosine kinase 2 (TYK2) inhibitor, and Apremilast, a phosphodiesterase 4 (PDE4) inhibitor. This guide provides a comprehensive comparison of their efficacy, drawing upon key clinical and preclinical data to inform researchers, scientists, and drug development professionals.

## At a Glance: Key Efficacy Findings from Clinical Trials

Deucravacitinib has consistently demonstrated superiority over apremilast in pivotal Phase 3 clinical trials (POETYK PSO-1 and POETYK PSO-2) for the treatment of moderate-to-severe plaque psoriasis.[1][2][3] The primary endpoints in these studies were the percentage of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) and a static Physician's Global Assessment (sPGA) score of 0 or 1 (clear or almost clear) at week 16.

Table 1: Comparison of Primary Efficacy Endpoints at Week 16



| Endpoint                            | Deucravacitinib (6<br>mg once daily) | Apremilast (30 mg<br>twice daily) | Placebo     |
|-------------------------------------|--------------------------------------|-----------------------------------|-------------|
| PASI 75 Response<br>(POETYK PSO-1)  | 58.7%[3][4]                          | 35.1%[3][4]                       | 12.7%[3][4] |
| PASI 75 Response<br>(POETYK PSO-2)  | 53.6%[3][4]                          | 40.2%[3][4]                       | 9.4%[4]     |
| sPGA 0/1 Response<br>(POETYK PSO-1) | 53.6%[4]                             | 32.1%[4]                          | 7.2%[4]     |
| sPGA 0/1 Response<br>(POETYK PSO-2) | 50.3%[4]                             | 34.3%[4]                          | 8.6%[4]     |

Deucravacitinib's superiority was maintained and, in some cases, increased at later time points, demonstrating a durable response.[3]

Table 2: Comparison of Efficacy Endpoints at Week 24 and 52

| Endpoint                                      | Deucravacitinib                       | Apremilast   |
|-----------------------------------------------|---------------------------------------|--------------|
| PASI 75 Response at Week 24<br>(POETYK PSO-1) | 69.0%[2][4]                           | 38.1%[2][4]  |
| PASI 75 Response at Week 24 (POETYK PSO-2)    | 59.3%[2][4]                           | 37.8%[2][4]  |
| PASI 90 Response at Week 24 (POETYK PSO-2)    | 32.5%[1]                              | 19.7%[1]     |
| PASI 75 Response at Week 52<br>(POETYK PSO-1) | Maintained in over 65% of patients[5] | Not Reported |

### **Patient-Reported Outcomes and Quality of Life**

Improvements in patient-reported outcomes are a critical measure of a therapy's real-world impact. Deucravacitinib demonstrated statistically significant and clinically meaningful



improvements in the Psoriasis Symptoms and Signs Diary (PSSD) and the Dermatology Life Quality Index (DLQI) scores compared to both placebo and apremilast.[6]

Table 3: Patient-Reported Outcomes at Week 16

| Outcome                                                 | Deucravacitinib | Apremilast | Placebo |
|---------------------------------------------------------|-----------------|------------|---------|
| Mean Change from Baseline in PSSD Score (POETYK PSO- 1) | -27.8[6]        | -18.9[6]   | -4.4[6] |
| Mean Change from Baseline in PSSD Score (POETYK PSO- 2) | -30.1[6]        | -22.5[6]   | -5.9[6] |
| Mean Change from Baseline in DLQI Score (POETYK PSO- 1) | -8.5[6]         | -5.9[6]    | -3.3[6] |
| Mean Change from Baseline in DLQI Score (POETYK PSO- 2) | -7.6[6]         | -5.8[6]    | -3.0[6] |

These improvements were also sustained at week 24, with deucravacitinib showing continued superiority over apremilast.[6]

# Mechanisms of Action: Targeting Key Inflammatory Pathways

The distinct mechanisms of action of Deucravacitinib and Apremilast underpin their differing efficacy profiles.

Deucravacitinib: Selective TYK2 Inhibition



Deucravacitinib is an allosteric inhibitor that binds to the regulatory pseudokinase domain of TYK2, a member of the Janus kinase (JAK) family.[7][8] This unique binding mechanism confers high selectivity for TYK2 over other JAKs (JAK1, JAK2, JAK3), minimizing off-target effects.[9] TYK2 is crucial for the signaling of key cytokines implicated in psoriasis pathogenesis, including interleukin-23 (IL-23), IL-12, and Type I interferons.[9][10] By inhibiting TYK2, Deucravacitinib effectively dampens the downstream signaling cascades that drive keratinocyte hyperproliferation and inflammation.[11]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Deucravacitinib shows superiority over apremilast in late-stage psoriasis trials -Dermatology in practice [dermatologyinpractice.co.uk]





- 3. Bristol Myers Squibb Bristol Myers Squibb Presents Positive Data from Two Pivotal Phase 3 Psoriasis Studies Demonstrating Superiority of Deucravacitinib Compared to Placebo and Otezla® (apremilast) [news.bms.com]
- 4. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. musechem.com [musechem.com]
- 6. hcplive.com [hcplive.com]
- 7. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Deucravacitinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 11. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- To cite this document: BenchChem. [A Head-to-Head Battle in Psoriasis Treatment: Deucravacitinib vs. Apremilast]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15443426#efficacy-comparison-of-deucravacitinib-and-apremilast-in-psoriasis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com